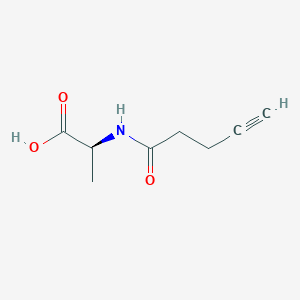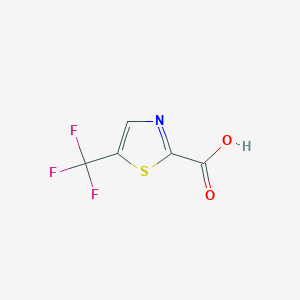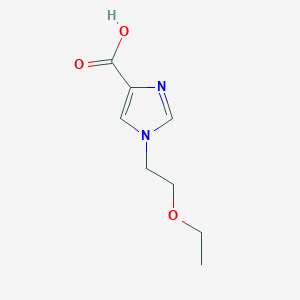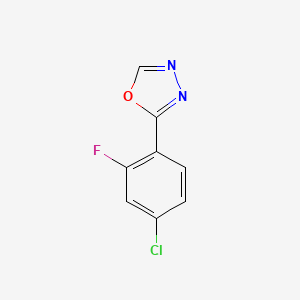
2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Overview
Description
“2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole” is a chemical compound. The exact properties and characteristics of this compound would depend on its molecular structure .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For instance, “4-Chloro-2-fluorophenyl isocyanate” has a molecular formula of C7H3ClFNO .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions take place .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, “4-Chloro-2-fluorophenylacetic acid” has a molecular weight of 188.58 g/mol .
Scientific Research Applications
Pharmacological Applications
- Anti-convulsant and Anti-inflammatory Activities : A study by Bhat et al. (2016) synthesized derivatives of 1,3,4-oxadiazole, including 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole, and evaluated their anti-convulsant and anti-inflammatory activities. Some derivatives showed significant biological activities, supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antimicrobial Studies
- Antibacterial and Antifungal Activities : Karthikeyan et al. (2008) synthesized 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles and screened them for antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity (Karthikeyan et al., 2008).
Applications in Material Sciences
- Optical Nonlinearity and Optoelectronics : Chandrakantha et al. (2011) investigated the optical nonlinearity of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl. They found that these compounds, especially those containing Bromine, behave as optical limiters, suggesting potential applications in optoelectronics (Chandrakantha et al., 2011).
Applications in Organic Electronics
- Delayed Luminescence in Organic Light-Emitting Diodes (OLEDs) : Cooper et al. (2022) studied carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles for their delayed luminescence properties, which are important for OLED applications. They demonstrated that these compounds exhibited high external quantum efficiency in OLEDs (Cooper et al., 2022).
Green Chemistry
- Eco-friendly Synthesis Methods : Zhu et al. (2015) developed a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles, highlighting the environmental benefits of this approach (Zhu et al., 2015).
Fluorine Chemistry and DFT Theory
- Molecular Structure Analysis Using DFT Theory : Dhonnar et al. (2021) conducted a detailed DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, examining its molecular structure, vibrational wavenumbers, and reactivity sites for electrophilic and nucleophilic attacks (Dhonnar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOPXOPCFHULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


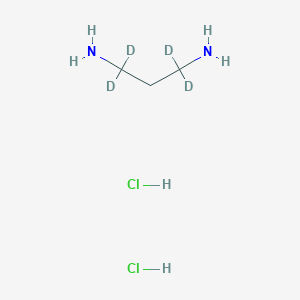
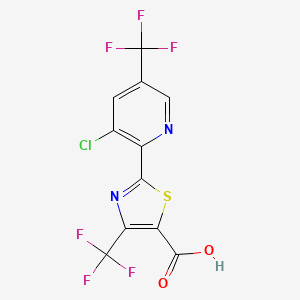
![3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B1459358.png)




![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)
